molecular formula C22H18N4O2S2 B4201136 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B4201136
M. Wt: 434.5 g/mol
InChI Key: FGQCHXLNEWPLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, a pyrimidine ring, and various substituents that contribute to its unique chemical properties. Heterocyclic compounds like this one are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions. The process begins with the preparation of the thiazole and pyrimidine intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include sulfur-containing compounds, halogenated intermediates, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE has been explored for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE apart is its unique combination of thiazole and pyrimidine rings, along with its specific substituents. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-(5-methyl-4-oxo-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c1-14-20(28)26-22(30-14)25-19(27)13-29-21-23-17(15-8-4-2-5-9-15)12-18(24-21)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQCHXLNEWPLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N=C(S1)NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.